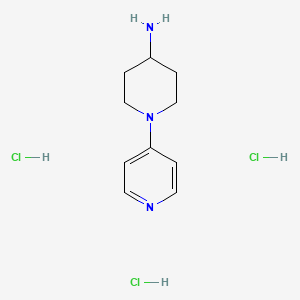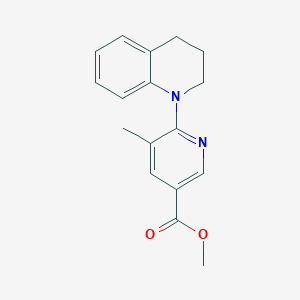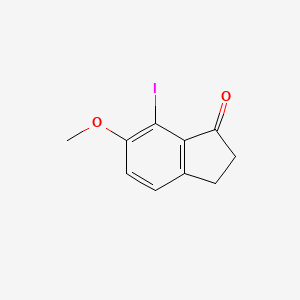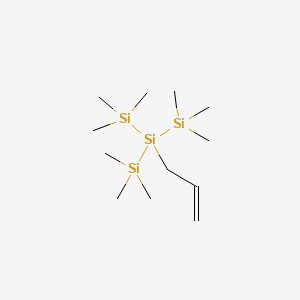
1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxy group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, particularly as a tubulin polymerization inhibitor.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE, particularly in its anticancer applications, involves the inhibition of tubulin polymerization. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)ethanone
- (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Comparison: 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE is unique due to its combination of a methoxy group on the naphthalene ring and a phenoxy group on the ethanone moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, while 1-(4-Methoxynaphthalen-1-yl)ethanone shares the methoxy-naphthalene core, it lacks the phenoxy group, which may influence its reactivity and applications .
Properties
CAS No. |
61639-29-0 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-19-12-11-16(15-9-5-6-10-17(15)19)18(20)13-22-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
InChI Key |
PWVHNVWZDUDPOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)






![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)


